molecular formula C15H20N4O B2402656 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime CAS No. 861212-48-8

1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime

Cat. No.: B2402656
CAS No.: 861212-48-8
M. Wt: 272.352
InChI Key: NYSBOWNMTHNWRD-LFIBNONCSA-N
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Description

1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.352. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indole Derivatives : Indole-3-carbaldehyde, a chemical closely related to the compound , has been utilized in synthesizing various derivatives. For instance, its reaction with epichlorohydrin produces 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which can further react with other compounds like 1,3-dimethylbarbituric acid or malononitrile, resulting in products retaining the oxirane ring. This demonstrates the compound's potential in synthesizing diverse indole derivatives (Suzdalev & Den’kina, 2011).

  • Formation of Heterocyclic Compounds : Reactions involving indole-3-carbaldehyde oximes and electrophilic alkenes/alkynes show the potential for generating nitrones and facilitating Diels-Alder reactions. This indicates the compound's role in forming new heterocyclic structures (Malamidou-Xenikaki et al., 1997).

  • Chemical Reactions with Transition Metal Ions : 1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand in coordination with paramagnetic transition metal ions. This led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Formation of Supramolecular Structures : The use of indole-3-carbaldehyde oxime derivatives in reactions can lead to the formation of complex structures like pyrido[4,3-b]indoles, demonstrating its utility in creating supramolecular chains and structures (Gilchrist et al., 1997).

Molecular Binding and Interaction

  • DNA Binding Studies : A derivative of indole-3-carbaldehyde was used in synthesizing a compound for DNA binding studies, suggesting the potential of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime in similar molecular interactions (Clark et al., 1998).

  • Structural Analysis of Derivatives : The structural examination of 1-methylindole-3-carboxaldehyde oxime derivatives reveals insights into the geometry of the hydroxyimino function, which is crucial for understanding the molecular interactions and binding properties of similar compounds (Janes et al., 2001).

Properties

IUPAC Name

(NE)-N-[[1-methyl-2-(4-methylpiperazin-1-yl)indol-3-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSBOWNMTHNWRD-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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